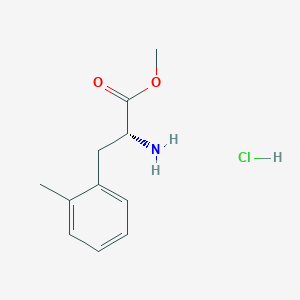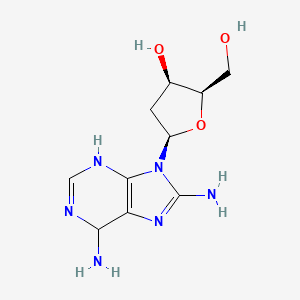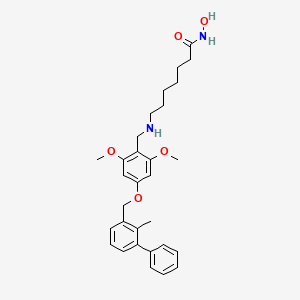![molecular formula C13H19NO4 B12410547 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7](/img/structure/B12410547.png)
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 is a deuterated analog of a compound commonly used in pharmaceutical research. The deuterium atoms replace hydrogen atoms, which can help in tracing the compound in metabolic studies. This compound is often used as a reference standard in analytical chemistry due to its stability and unique properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 typically involves multiple steps. One common method starts with the preparation of the intermediate 4-hydroxybenzoic acid, which is then reacted with 2-(isopropylamino)propan-1-ol under specific conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or chloroform and catalysts to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
化学反応の分析
Types of Reactions
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce alcohols or amines .
科学的研究の応用
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical methods like HPLC and GC.
Biology: Employed in metabolic studies to trace the compound’s pathway in biological systems.
Medicine: Investigated for its potential therapeutic effects and as a metabolite of beta-blockers like bisoprolol.
Industry: Utilized in the development of new pharmaceuticals and as a quality control standard
作用機序
The mechanism of action of 4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 involves its interaction with beta-adrenergic receptors. By blocking these receptors, the compound can decrease the force and rate of heart contractions, making it useful in treating conditions like hypertension and arrhythmias. The molecular targets include beta-1 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system .
類似化合物との比較
Similar Compounds
Esmolol: A short-acting beta-blocker with similar beta-adrenergic blocking properties.
Atenolol: Another beta-blocker used for treating cardiovascular diseases.
Metoprolol: A selective beta-1 blocker used in the treatment of hypertension and angina.
Uniqueness
4-[2-Hydroxy-3-[(1-methylethyl)amino]propoxy]benzoic Acid-d7 is unique due to its deuterated nature, which makes it particularly useful in tracing studies and as a stable reference standard. Its specific interactions with beta-adrenergic receptors also make it valuable in pharmacological research .
特性
分子式 |
C13H19NO4 |
|---|---|
分子量 |
260.34 g/mol |
IUPAC名 |
4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]benzoic acid |
InChI |
InChI=1S/C13H19NO4/c1-9(2)14-7-11(15)8-18-12-5-3-10(4-6-12)13(16)17/h3-6,9,11,14-15H,7-8H2,1-2H3,(H,16,17)/i1D3,2D3,9D |
InChIキー |
WONQRVASZHJNFS-SCENNGIESA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(COC1=CC=C(C=C1)C(=O)O)O |
正規SMILES |
CC(C)NCC(COC1=CC=C(C=C1)C(=O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



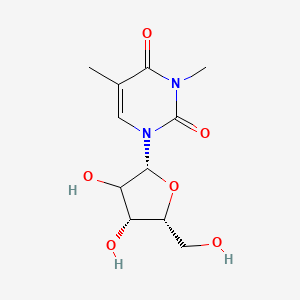
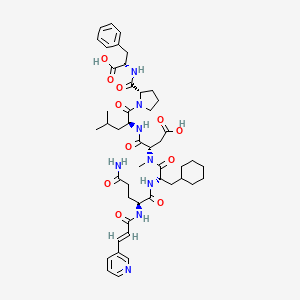

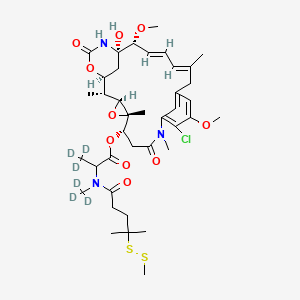
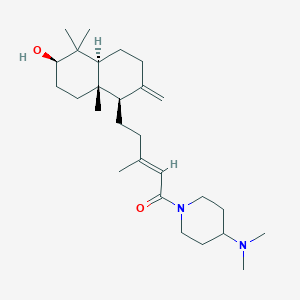
![N-[2-[2-[2-[4-[4-[[1-[6-(2-hydroxypropan-2-yl)pyridin-2-yl]-3-oxo-2-prop-2-enylpyrazolo[3,4-d]pyrimidin-6-yl]amino]phenyl]piperazin-1-yl]ethoxy]ethoxy]ethyl]-3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanamide](/img/structure/B12410499.png)
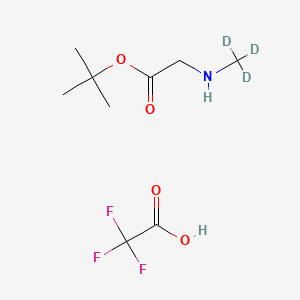
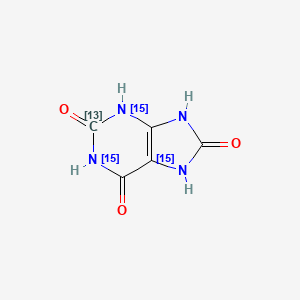
![(3R)-3-[2-[[5-chloro-3-(difluoromethyl)pyrazol-1-yl]methyl]-7-methyl-4-oxopyrazolo[1,5-a]pyrazin-5-yl]butanenitrile](/img/structure/B12410530.png)

